molecular formula C10H11NO2 B8180127 2-Amino-6-cyclopropylbenzoic acid

2-Amino-6-cyclopropylbenzoic acid

Cat. No.: B8180127
M. Wt: 177.20 g/mol
InChI Key: SDKZDSAIUYQAND-UHFFFAOYSA-N
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Description

2-Amino-6-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and a cyclopropyl group is attached to the sixth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-cyclopropylbenzoic acid typically involves the cyclopropylation of a suitable benzoic acid derivative followed by amination. One common method is the Friedel-Crafts acylation of benzoic acid with cyclopropyl ketone, followed by reduction and subsequent amination to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-cyclopropylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-6-cyclopropylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-6-cyclopropylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: Lacks the cyclopropyl group, making it less hydrophobic.

    6-Cyclopropylbenzoic acid: Lacks the amino group, reducing its ability to form hydrogen bonds.

    2-Amino-4-cyclopropylbenzoic acid: Similar structure but with the cyclopropyl group at a different position.

Uniqueness

2-Amino-6-cyclopropylbenzoic acid is unique due to the presence of both the amino and cyclopropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-6-cyclopropylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-8-3-1-2-7(6-4-5-6)9(8)10(12)13/h1-3,6H,4-5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKZDSAIUYQAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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